N-Boc-O5-succinimido-L-glutamic acid benzyl ester

Description

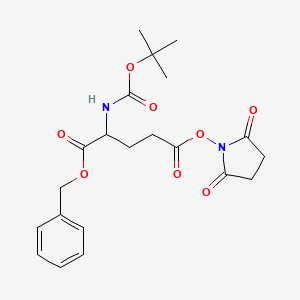

N-Boc-O5-succinimido-L-glutamic acid benzyl ester (CAS: 13574-13-5) is a protected derivative of L-glutamic acid. Its molecular formula is C₁₇H₂₃NO₆, with a molecular weight of 337.37 g/mol . Structurally, it features:

- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.

- A benzyl ester on the γ-carboxyl group (O5 position).

- A succinimido moiety, which enhances reactivity for coupling reactions.

This compound is widely used in peptide synthesis, where the Boc group provides acid-labile protection, and the benzyl ester stabilizes the carboxyl group during solid-phase assembly .

Properties

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYXLRCVBQZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of N-Boc-O5-succinimido-L-glutamic acid benzyl ester may involve large-scale esterification and protection reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O5-succinimido-L-glutamic acid benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or alcohols under mild conditions

Major Products Formed

Hydrolysis: L-glutamic acid and benzyl alcohol.

Deprotection: L-glutamic acid benzyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Boc-O5-succinimido-L-glutamic acid benzyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-O5-succinimido-L-glutamic acid benzyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The benzyl ester group can be selectively removed under specific conditions, allowing for the controlled release of the active L-glutamic acid .

Comparison with Similar Compounds

N-Boc-L-Glutamic Acid 5-Benzyl Ester (Boc-Glu(OBzl)-OH)

- Molecular Formula: C₁₇H₂₃NO₆ .

- Key Features : Lacks the succinimido group but shares the Boc and benzyl ester functionalities.

- Reactivity : Requires activation (e.g., via carbodiimides) for peptide coupling, unlike the succinimido variant, which is pre-activated .

- Applications : Intermediate in peptide synthesis where controlled activation is preferred .

Boc-L-Aspartic Acid Beta-Benzyl Ester N-Hydroxysuccinimide Ester

- Molecular Formula : C₁₈H₂₂N₂O₈ .

- Key Differences : Aspartic acid (shorter side chain) instead of glutamic acid; succinimido ester on the β-carboxyl.

- Reactivity : Higher electrophilicity due to the shorter side chain, enabling faster couplings .

- Applications : Used in synthesizing aspartic acid-rich peptides or glycoconjugates .

N-Boc-L-Glutamic Acid 5-Cyclohexyl Ester

- Molecular Formula: C₁₆H₂₇NO₆ .

- Key Differences : Cyclohexyl ester replaces benzyl ester.

- Stability: More resistant to hydrogenolysis than benzyl esters, requiring stronger acidic conditions for deprotection .

- Applications : Suitable for syntheses requiring prolonged stability under reducing conditions .

Boc-L-beta-Glutamic Acid 5-Benzyl Ester

- Molecular Formula: C₁₇H₂₃NO₆ .

- Key Differences : Beta-glutamic acid backbone (γ-carboxyl shifted to β-position).

Boc-Glu(OMe)-OH (N-Boc-L-Glutamic Acid 5-Methyl Ester)

- Molecular Formula: C₁₁H₁₉NO₆ .

- Key Differences : Methyl ester instead of benzyl.

- Deprotection: Requires basic hydrolysis (saponification) rather than hydrogenolysis, limiting compatibility with base-sensitive substrates .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | CAS Number | Ester Group | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| N-Boc-O5-succinimido-L-Glu(OBzl) | C₁₇H₂₃NO₆ | 13574-13-5 | Benzyl (γ) | Pre-activated (succinimido) | Peptide couplings |

| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 13574-13-5 | Benzyl (γ) | Requires activation | Intermediate synthesis |

| Boc-Asp(OBzl)-OSu | C₁₈H₂₂N₂O₈ | N/A | Benzyl (β) | High electrophilicity | Aspartic acid conjugates |

| Boc-L-Glutamic 5-cyclohexyl ester | C₁₆H₂₇NO₆ | 73821-97-3 | Cyclohexyl (γ) | Hydrogenolysis-resistant | Stable intermediates |

| Boc-L-beta-Glu(OBzl) | C₁₇H₂₃NO₆ | 254101-10-5 | Benzyl (β) | Altered conformation | Bioactive peptide design |

| Boc-Glu(OMe)-OH | C₁₁H₁₉NO₆ | 45214-91-3 | Methyl (γ) | Base-labile | Short-term protection |

Table 2: Stability and Deprotection Conditions

| Compound | Deprotection Method | Conditions | Stability in Acid/Base |

|---|---|---|---|

| N-Boc-O5-succinimido-L-Glu(OBzl) | Acid (Boc), Hydrogenolysis | TFA for Boc; H₂/Pd for benzyl | Stable in base; Boc cleaved in acid |

| Boc-L-Glu(OBzl)-OH | Acid (Boc), Hydrogenolysis | TFA for Boc; H₂/Pd for benzyl | Similar to above |

| Boc-Asp(OBzl)-OSu | Acid (Boc), Hydrogenolysis | TFA for Boc; H₂/Pd for benzyl | Sensitive to nucleophiles |

| Boc-L-Glutamic 5-cyclohexyl ester | Acid (Boc), Strong acid | TFA for Boc; HCl/MeOH for ester | Stable under hydrogenation |

| Boc-Glu(OMe)-OH | Acid (Boc), Base hydrolysis | TFA for Boc; NaOH/MeOH | Labile in base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.